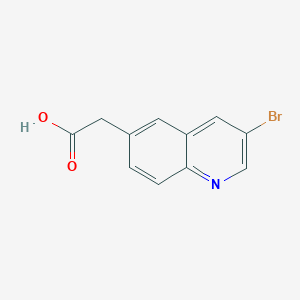

2-(3-Bromoquinolin-6-yl)acetic acid

概要

説明

2-(3-Bromoquinolin-6-yl)acetic acid is a brominated quinoline derivative with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol. This compound is characterized by its bromine atom at the 3-position of the quinoline ring and an acetic acid moiety at the 6-position. It is a white to yellow solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: . One common synthetic route is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Bromoquinolin-6-yl)acetic acid may involve large-scale bromination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters such as temperature, pressure, and reactant concentrations is common in industrial production.

化学反応の分析

Types of Reactions: 2-(3-Bromoquinolin-6-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of this compound can yield quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can produce 2-(3-bromoquinolin-6-yl)ethanol or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted quinolines depending on the nucleophile used.

科学的研究の応用

It appears that the specific compound "2-(3-Bromoquinolin-6-yl)acetic acid" has limited information available regarding its direct applications. However, the search results do provide information on related quinoline derivatives and their applications, which can help infer potential applications of the target compound.

Examples of Quinoline-Based Compounds and Their Applications

- Antimicrobial Activity: A 3,4'-biquinoline derivative demonstrated compelling antimicrobial activity .

- Anticancer Drugs: Camptothecin, extracted from Camptotheca acuminate, along with its derivatives like topotecan, belotecan, and irinotecan, are reported as anticancer drugs .

- HIV-1 Inhibition: 2-(Quinolin-3-yl)-acetic acid derivatives target HIV-1 integrase and inhibit viral replication . These compounds impair both integrase-LEDGF binding and LEDGF-independent integrase catalytic activities, acting as allosteric inhibitors of integrase function .

- BCL6 Inhibition: Tricyclic quinolinone derivatives are being explored for the inhibition of BCL6, a transcriptional repressor and oncogenic driver of diffuse large B-cell lymphoma (DLBCL) . For example, CCT374705 is a potent in vivo BCL6 inhibitor .

- Antiviral Activity: Quinoline analogues have been identified as potent inhibitors of Enterovirus D68 (EV-D68) . Compound 19, in particular, showed a nearly 10-fold increase in antiviral potency compared to compound 15 .

Synthetic Applications

2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of quinoline ring systems and to construct fused or binary quinoline-cord heterocyclic systems . For example, 2-morpholinoquinoline-3-carbaldehydes can be synthesized using a specific reaction with morpholine .

Cosmetic Applications

作用機序

The mechanism by which 2-(3-Bromoquinolin-6-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid group play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and cellular signaling pathways.

類似化合物との比較

2-(3-Bromoquinolin-6-yl)acetic acid is compared with other similar compounds to highlight its uniqueness:

Quinoline: The parent compound without the bromine and acetic acid groups.

3-Bromoquinoline: Similar to this compound but without the acetic acid moiety.

2-(3-Bromoquinolin-5-yl)acetic acid: A positional isomer with the bromine atom at the 5-position instead of the 3-position.

These compounds differ in their chemical properties and biological activities, making this compound unique in its applications and effects.

生物活性

2-(3-Bromoquinolin-6-yl)acetic acid is a compound characterized by its unique structural features, including a bromine atom at position 3 of the quinoline ring and an acetic acid group attached at position 2. This compound falls within the broader category of quinoline derivatives, which are known for their diverse biological activities. Despite limited specific studies on this compound, related compounds have demonstrated significant anti-cancer, anti-bacterial, and anti-malarial properties.

- CAS Number : 1022091-93-5

- Molecular Weight : 266.09 g/mol

- Structure : The presence of the bromine atom may influence the electronic properties and reactivity of the molecule, while the carboxylic acid group (COOH) can engage in hydrogen bonding and ionic interactions.

Biological Activity Overview

The biological activities of quinoline derivatives can be attributed to their structural characteristics. Although specific data on this compound is scarce, insights can be drawn from studies on similar compounds:

Antiviral Activity

Research on related quinoline derivatives has highlighted their potential as antiviral agents. For instance, compounds like LEDGIN-6 and BI-1001, which are structurally similar to this compound, have shown potent inhibition of HIV-1 replication through a multimodal mechanism that disrupts integrase function .

Antibacterial Properties

Quinoline derivatives have also been investigated for their antibacterial activity. Studies indicate that acetic acid itself exhibits significant antibacterial effects against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.16% to 0.31% . Given the structural similarity, it is plausible that this compound may demonstrate comparable antibacterial properties.

Case Studies and Research Findings

- Antimicrobial Activity : In a study examining antimicrobial properties of novel quinolone derivatives, compounds with similar structural motifs were found to exhibit varying degrees of bacteriostatic activity against Gram-positive and Gram-negative bacteria. The presence of both methyl and acetate groups influenced their effectiveness under different conditions .

- Structure-Activity Relationship (SAR) : The SAR analysis in related studies suggests that modifications in the quinoline structure significantly affect biological activity. For example, introducing different substituents at various positions on the quinoline ring can enhance potency against specific targets .

Data Table: Comparative Biological Activities

特性

IUPAC Name |

2-(3-bromoquinolin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGUOWWMXHPEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731516 | |

| Record name | (3-Bromoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022091-93-5 | |

| Record name | (3-Bromoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。